molecular formula C14H12ClN5O2S B2512230 N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 877638-56-7

N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2512230
CAS No.: 877638-56-7
M. Wt: 349.79
InChI Key: AYSQCLBWOGAGKU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a recognized potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound exhibits high potency, with an IC50 value of 4.7 nM against the IRAK4 kinase . Its primary research value lies in probing the role of IRAK4 in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are implicated in a range of autoimmune, inflammatory, and oncological processes. By selectively inhibiting IRAK4, this molecule serves as an essential tool for researchers investigating the pathogenesis of conditions like rheumatoid arthritis, lupus, and myeloid malignancies, and for evaluating the therapeutic potential of IRAK4 blockade in preclinical models. The mechanism of action involves competing with ATP for binding to the kinase domain of IRAK4, thereby preventing the phosphorylation and activation of downstream effectors like NF-κB and MAPKs, which are central to the production of pro-inflammatory cytokines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-8-2-3-9(6-10(8)15)16-12(22)7-23-14-19-18-13-17-11(21)4-5-20(13)14/h2-6H,7H2,1H3,(H,16,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSQCLBWOGAGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential as an anticancer agent, its antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN5O2SC_{14}H_{12}ClN_{5}O_{2}S, with a molecular weight of 349.8 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular Formula C₁₄H₁₂ClN₅O₂S
Molecular Weight 349.8 g/mol
CAS Number 877638-56-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines were reported to be notably lower than those of conventional chemotherapeutics .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Studies suggest that it may induce apoptosis in cancer cells through caspase activation pathways .

Antibacterial Activity

The compound also exhibits antibacterial properties against several pathogenic bacteria.

  • Spectrum of Activity : It has been tested against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics like chloramphenicol .
  • Inhibition Studies : The compound's ability to inhibit bacterial growth was assessed using standard agar diffusion methods and minimum inhibitory concentration (MIC) determinations .

Other Pharmacological Activities

In addition to its anticancer and antibacterial properties, this compound has been evaluated for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
  • Analgesic Properties : Research has suggested that it may also exhibit analgesic effects at certain dosages .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 Cells : A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability over 48 hours compared to untreated controls .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic index of this compound. Results indicated favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide. The following points summarize its applications in this area:

  • Activity Against Bacteria : Compounds with similar structures have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. For example, derivatives exhibited IC₅₀ values ranging from 1.35 to 2.18 μM against this pathogen.
  • Mechanism of Action : The proposed mechanism involves the inhibition of bacterial enzymes critical for survival and replication. The presence of sulfur and chlorine atoms may enhance the binding affinity to target proteins.

Anticancer Properties

The anticancer potential of this compound has been explored extensively:

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, cytotoxicity assays demonstrated reduced cell viability at micromolar concentrations.
  • Targeting Key Enzymes : Similar compounds have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.

Case Studies

Several studies have investigated the applications of this compound:

Antitubercular Activity

A study evaluated various substituted triazolo-pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to this compound. These findings suggest potential for further development in treating tuberculosis.

Cytotoxicity Assessment

In a cytotoxicity assessment on human embryonic kidney cells (HEK293), derivatives were found to be non-toxic at effective concentrations against bacterial strains. This indicates a favorable safety profile for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituents, and biological implications. Below is a detailed comparison:

Key Structural Differences and Implications

Core Heterocycle: The target compound’s triazolo[4,3-a]pyrimidinone core lacks the fused benzothiophene ring present in compound 10a (). This reduces π-conjugation and may alter binding affinity to biological targets . In contrast, thiazolidinone-coumarin hybrids () prioritize hydrogen-bonding interactions via lactam and carbonyl groups, differing from the sulfur-linked acetamide in the target compound .

Substituent position matters: Para-substituted analogs in showed higher cytotoxicity than ortho-substituted derivatives, suggesting the chloro-methyl group’s meta/para positions in the target compound could optimize bioactivity .

Synthetic Routes: The target compound’s synthesis likely follows a nucleophilic substitution analogous to , where chloroacetanilides react with heterocyclic thiols under basic conditions (e.g., K₂CO₃ in acetone) . However, the absence of benzothiophene simplifies purification steps. Thiazolidinone derivatives () require mercaptoacetic acid and ZnCl₂ catalysis, highlighting divergent pathways for sulfur incorporation .

Electronic and Physicochemical Properties

emphasizes that molecular descriptors (e.g., van der Waals volume, electronic parameters) dictate bioactivity. However, the triazolopyrimidine core’s planar structure may limit blood-brain barrier penetration relative to non-planar benzothieno analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of triazole precursors with substituted pyrimidines, followed by thioether linkage formation. Key steps include:

  • Step 1 : Formation of the triazolo-pyrimidinone core under reflux conditions in ethanol or DMSO with Lewis acid catalysts (e.g., ZnCl₂) .
  • Step 2 : Thioacetylation using mercaptoacetic acid derivatives under nitrogen atmosphere to prevent oxidation .
  • Optimization : Reaction yields (60–85%) are improved by controlling temperature (70–90°C), solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing its structure and confirming purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and acetamide substitution (e.g., δ 2.3 ppm for methyl groups, δ 170 ppm for carbonyl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 405.3) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm C=O stretches in the acetamide and pyrimidinone moieties .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) identifies impurities (<2%) .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., chloro, methyl, or thioether groups) and compare activities .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • Key Findings : The 3-chloro-4-methylphenyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability, while the thioether linkage stabilizes binding via hydrophobic interactions .

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy results?

  • Methodological Answer :

  • Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Pharmacokinetic (PK) Analysis : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Low oral bioavailability (<20%) may explain efficacy gaps .
  • Prodrug Design : Introduce ester moieties to enhance solubility and absorption .

Q. How can researchers investigate the mechanism of action when initial data suggest multiple potential targets?

  • Methodological Answer :

  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to silence candidate targets (e.g., kinases) and observe phenotypic changes .
  • Competitive Binding Assays : Radiolabeled probes (e.g., ³H-ATP) quantify displacement by the compound in target enzymes .
  • Transcriptomic Profiling : RNA sequencing identifies differentially expressed genes post-treatment to map signaling pathways .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC; >90% stability indicates suitability for oral administration .
  • Photostability Testing : Expose to UV light (ICH Q1B guidelines) to detect photo-degradation products .
  • Metabolite Identification : LC-MS/MS identifies primary metabolites (e.g., hydroxylated or demethylated derivatives) in hepatocyte incubations .

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